Paeonenoide C

Description

Paeonenoide C is a 24,30-dinortriterpenoid isolated from Paeonia veitchii, a plant species traditionally used in herbal medicine. Structurally, it belongs to the oleanane-type triterpenoid family, characterized by a dinor skeleton (loss of two methyl groups) and distinct oxygenation patterns. Its molecular formula, C₂₅H₄₂O₄, was confirmed via high-resolution electron ionization mass spectrometry (HR-EI-MS), with a molecular ion peak at m/z 442 . Key spectroscopic features include a carboxyl group (δ 179.6 in ¹³C-NMR), exocyclic C=C bonds, and hydroxylation at specific positions. This compound shares a skeletal framework with akebonic acid but differs in substituent groups and ring modifications, making it a unique subject for comparative analysis .

Properties

Molecular Formula |

C28H42O4 |

|---|---|

Molecular Weight |

442.6 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9,10-dihydroxy-6a,6b,9,12a-tetramethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C28H42O4/c1-17-8-13-28(23(30)31)15-14-25(3)18(19(28)16-17)6-7-20-24(2)11-10-22(29)27(5,32)21(24)9-12-26(20,25)4/h6,19-22,29,32H,1,7-16H2,2-5H3,(H,30,31)/t19-,20+,21+,22-,24+,25+,26+,27+,28-/m0/s1 |

InChI Key |

VIDISXWZNJLDBI-IDEZQVRVSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)O)O |

Canonical SMILES |

CC12CCC(C(C1CCC3(C2CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)(C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Characteristics of Paeonenoide C

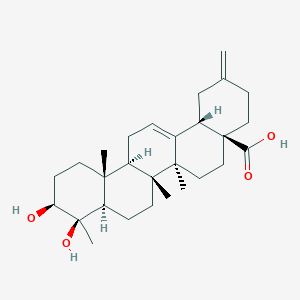

Paeonenoide C’s structure (Figure 1) includes:

- A dinor skeleton (loss of C-24 and C-30 methyl groups).

- An exocyclic C=C bond between C(4) and C(23), confirmed by HMBC correlations (δ 5.69 and 4.83 protons correlated with C(4) at δ 154.8) .

- A carboxyl group (δ 179.6) and hydroxylation at C(3) and C(13).

- Optical rotation [α]D +120.24 (c = 0.21, MeOH), distinct from related compounds .

Comparison with Akebonic Acid

Akebonic acid, a structurally analogous triterpenoid, shares the same oleanane skeleton but differs in key aspects:

Comparison with Paeonenoide B

Paeonenoide B, a congener from the same plant, highlights variations within the dinortriterpenoid family:

Paeonenoide B’s higher degree of unsaturation (three double bonds vs. two in Paeonenoide C) may enhance its reactivity in biological systems .

Comparison with 11,12-Epoxy-4,13-Dihydroxy Dinorolean Lactone

Another dinortriterpenoid from Paeonia veitchii (referred to as Compound 4 in ) exhibits distinct functionalization:

The lactone ring in Compound 4 introduces rigidity, while Paeonenoide C’s free carboxyl group may enhance solubility in polar solvents .

Comparative Analysis of Spectroscopic Data

Table 1. Spectroscopic Comparison of Paeonenoide C and Analogues

| Compound | ¹³C-NMR (δ, COOH) | ¹H-NMR (Olefinic H) | IR (CO Stretch) | Molecular Weight |

|---|---|---|---|---|

| Paeonenoide C | 179.6 | δ 5.69, 4.83 | 1693 cm⁻¹ | 442 |

| Akebonic Acid | ~175–180 | Not reported | ~1700 cm⁻¹ | ~472 (estimated) |

| Compound 4 | N/A (lactone) | δ 5.10–5.30 | 1730 cm⁻¹ | ~460 (estimated) |

Key findings:

- Paeonenoide C’s carboxyl group is a diagnostic marker (δ 179.6) absent in lactone-containing analogues.

- Exocyclic C=C bonds produce unique olefinic proton shifts (δ 4.83–5.69) .

Q & A

Basic Research Questions

Q. How can researchers reliably isolate and characterize Paeonenoide C from plant sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Characterization requires spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to confirm structure .

- Mass Spectrometry (MS) : Use high-resolution LC-MS to determine molecular weight and fragmentation patterns.

- Example Data Table :

| Technique | Key Peaks/Features | Reference Standard Comparison |

|---|---|---|

| ¹H-NMR | δ 6.25 (s, 1H, aromatic) | Matches literature |

| LC-MS | [M+H]+ m/z 321.12 | Confirmed via authentic sample |

Q. What experimental designs are optimal for assessing Paeonenoide C’s bioactivity in vitro?

- Methodological Answer : Use dose-response assays (e.g., MTT for cytotoxicity) with controlled variables:

- Positive/Negative Controls : Include known inhibitors or vehicles (e.g., DMSO).

- Replicates : Minimum triplicate measurements to ensure statistical validity.

- Time Points : Assess acute (24–48 hr) vs. chronic (7+ days) effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of action for Paeonenoide C?

- Methodological Answer :

Systematic Review : Aggregate data from preclinical studies using PRISMA guidelines to identify confounding variables (e.g., cell lines, purity levels) .

Comparative Experiments : Replicate key studies under standardized conditions (e.g., identical cell culture media, passage numbers).

Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics to map divergent signaling pathways (e.g., NF-κB vs. MAPK) .

- Example Conflict : Discrepancies in anti-inflammatory efficacy between RAW264.7 macrophages (high effect) and primary monocytes (low effect) may stem from differential receptor expression .

Q. What strategies validate the pharmacokinetic profile of Paeonenoide C in vivo?

- Methodological Answer :

- Animal Models : Administer via oral gavage or intraperitoneal injection; collect plasma/tissue samples at timed intervals.

- Analytical Techniques : Quantify using UPLC-MS/MS with a lower limit of detection (LLOD) ≤ 1 ng/mL .

- Key Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (%F) .

- Data Table :

| Parameter | Value (Mean ± SD) | Species | Dose (mg/kg) |

|---|---|---|---|

| AUC₀–24 | 450 ± 75 µg·hr/mL | Rat | 50 |

| t₁/₂ | 3.2 ± 0.8 hr | Mouse | 50 |

Q. How can computational modeling enhance structure-activity relationship (SAR) studies of Paeonenoide C derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, TNF-α).

- QSAR Models : Apply machine learning (e.g., Random Forest) to correlate substituent groups with bioactivity .

- Validation : Cross-check predictions with in vitro assays for key derivatives .

Methodological Frameworks

Q. What criteria ensure a robust research question for studying Paeonenoide C?

- Answer : Apply the FINER framework:

- Feasible : Access to sufficient plant material and analytical facilities.

- Interesting : Address gaps (e.g., understudied neuroprotective effects).

- Novel : Explore novel delivery systems (e.g., nanoparticles).

- Ethical : Adhere to animal welfare protocols (IACUC approval) .

- Relevant : Align with funding priorities (e.g., natural product drug discovery) .

Q. How to design a longitudinal study evaluating Paeonenoide C’s chronic toxicity?

- Answer :

- Cohort Design : Use multiple dose groups (low, medium, high) over 6–12 months.

- Endpoints : Monitor organ histopathology, serum biomarkers (ALT, creatinine), and behavioral outcomes .

- Statistical Power : Calculate sample size using G*Power to detect ≥20% effect size (α=0.05, β=0.2) .

Data Interpretation & Reporting

Q. What steps mitigate bias in meta-analyses of Paeonenoide C’s anticancer efficacy?

- Answer :

Egger’s Test : Assess publication bias in funnel plots.

Sensitivity Analysis : Exclude low-quality studies (e.g., lack of blinding).

Subgroup Analysis : Stratify by cancer type (e.g., breast vs. lung) .

Q. How to reconcile discrepancies between in vitro and in vivo bioavailability data?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.